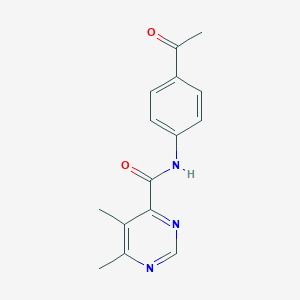

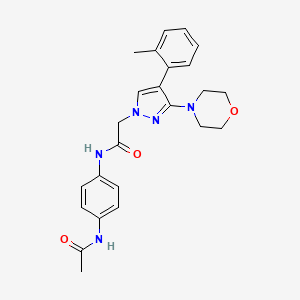

3-(4-Benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been used as a recreational drug due to its stimulant effects, but it has also been studied for its potential therapeutic applications. In

Scientific Research Applications

Anticonvulsant Properties

Derivatives of pyrrolidine-2,5-dione, which include the compound , have been extensively studied for their anticonvulsant activity. These compounds have shown effectiveness in various seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests in mice. The most potent derivatives often have specific modifications at certain positions of the pyrrolidine ring, indicating a strong structure-activity relationship in these compounds (Obniska et al., 2005).

Some derivatives of pyrrolidine-2,5-dione demonstrate high affinity for serotonin receptors (5-HT1A/D2) and serotonin reuptake inhibition, suggesting potential utility in the treatment of neuropsychiatric disorders (Wróbel et al., 2020).

In-depth studies have been conducted on various N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of pyrrolidine-2,5-dione, revealing that many of these derivatives offer significant protection against electrically induced seizures in animal models. This supports their potential as antiepileptic agents (Obniska et al., 2009).

Other research has explored the design and synthesis of related compounds with variations in their molecular structure. These studies aim to identify derivatives with improved anticonvulsant properties and reduced neurotoxicity, comparing their efficacy to existing antiepileptic drugs (Rybka et al., 2016).

Additionally, some of these compounds have been evaluated for their potential mechanisms of action, such as blocking neuronal voltage-sensitive sodium and calcium channels, which are key pathways in seizure propagation (Rybka et al., 2017).

properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-2-18-8-10-20(11-9-18)26-22(27)16-21(23(26)28)25-14-12-24(13-15-25)17-19-6-4-3-5-7-19/h3-11,21H,2,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILWFYIJDSUVGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1H-imidazol-5-one](/img/structure/B2449976.png)

![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,5-dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2449986.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(prop-2-en-1-yl)phenoxy]oxan-3-yl]acetamide](/img/structure/B2449989.png)

![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2449990.png)

![N-[2,2-dimethyl-3-(morpholin-4-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2449991.png)

![2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}benzamide](/img/structure/B2449993.png)